Home > Products > Screening Compounds P111696 > N-isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide
N-isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide -

N-isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

Catalog Number: EVT-3588746
CAS Number:
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Several synthetic routes for N-Isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide and related compounds have been explored. One approach involves a multi-step synthesis starting with p-tolylmethylamine. [] Another study mentions the synthesis of a related compound, 4-benzyloctahydropyrrolo-[3,4-b][1,4]oxazine, as a precursor to derivatives with potential antimicrobial activity. []

Molecular Structure Analysis

While the provided papers don't offer a detailed structural analysis of N-Isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide specifically, similar compounds containing the piperidine ring system and various substituents have been structurally characterized using techniques like X-ray crystallography. [, , , , , ] These analyses typically describe bond lengths, bond angles, and the overall conformation of the molecule, providing insights into its three-dimensional structure.

Mechanism of Action

N-Isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, as a potential NMDA receptor antagonist, is believed to exert its effects by binding to the receptor and blocking the binding site of glutamate, the endogenous agonist. [] This antagonism disrupts the normal signaling pathways mediated by NMDA receptors, leading to the desired therapeutic effects.

Applications
  • Antinociception and Treatment of Neuropathic Pain: NMDA receptor antagonists have shown promise in managing chronic pain conditions, including neuropathic pain. Research on similar compounds suggests their potential for alleviating pain associated with nerve damage. []

  • Parkinson's Disease: NMDA receptor antagonists have been investigated as potential therapeutic agents for managing Parkinson's disease symptoms. Studies on related compounds highlight their potential in addressing motor dysfunction associated with the disease. []

4-Amino-1-(4-methylbenzyl)pyridinium bromide

Compound Description: This compound is a molecular salt composed of a 4-amino-1-(4-methylbenzyl)pyridinium cation and a bromide anion. [] The crystal structure reveals two independent ion pairs within the asymmetric unit. []

Relevance: This compound shares the core 1-(4-methylbenzyl) moiety with N-isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide. The difference lies in the replacement of the piperidine ring with a pyridinium ring. []

1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole

Compound Description: This compound features a benzimidazole core substituted with a 4-methylphenyl group and a 4-methylbenzyl group. [] The crystal structure reveals two independent molecules in the asymmetric unit, both exhibiting near-planar benzimidazole units. []

1-(4-Methylbenzyl)-1H-benzimidazol-2(3H)-one

Compound Description: This compound is characterized by a benzimidazol-2(3H)-one unit linked to a 4-methylbenzyl group. [] The crystal structure shows a nearly perpendicular orientation between the benzimidazol-2(3H)-one residue and the benzyl ring. []

4-Methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

Compound Description: This molecule acts as a potent and orally bioavailable NR2B selective N-methyl-D-aspartate (NMDA) receptor antagonist. [] It exhibits good brain penetration and shows efficacy in rodent models for antinociception, allodynia, and Parkinson's disease. []

Relevance: This compound shares a significant structural similarity with N-isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide. Both compounds feature a 4-methylbenzyl group linked to a piperidine ring. The differences lie in the substitution on the piperidine ring, where the related compound has a 4-[(pyrimidin-2-ylamino)methyl] group and a carbamate functionality, while the main compound has an isopropyl carboxamide group. []

(R)-3-((3S,4S)-3-Fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). [] It demonstrates high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. []

Relevance: BMS-986169 shares the 1-(4-methylbenzyl) substituent and a piperidine ring with N-isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide. The key difference lies in the presence of a pyrrolidin-2-one ring and a 3-fluoro-4-(4-hydroxyphenyl) group attached to the piperidine ring in BMS-986169. []

N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide

Compound Description: This compound is an anilide analogue of substituted benzamides, which exhibit antipsychotic activity and stimulate gastric motility. [] While it lacks the gastric stimulatory activity, it retains potent central dopamine antagonist activity, suggesting similar binding affinities to central dopamine receptors as benzamides. []

Properties

Product Name

N-isopropyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

IUPAC Name

1-[(4-methylphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C17H26N2O/c1-13(2)18-17(20)16-8-10-19(11-9-16)12-15-6-4-14(3)5-7-15/h4-7,13,16H,8-12H2,1-3H3,(H,18,20)

InChI Key

SRHMETOJWQIBPS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.